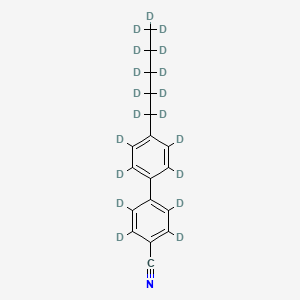

4-Cyano-4'-pentyldiphenyl-D19

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyano-4’-pentyldiphenyl-D19 is a chemical compound that belongs to the family of diphenyl derivatives. It is a deuterated analog of 4-Cyano-4’-pentyldiphenyl, which is a well-known organic semiconductor material. This compound is characterized by its unique structure, which includes a cyano group and a pentyldiphenyl moiety, making it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4’-pentyldiphenyl-D19 typically involves the deuteration of 4-Cyano-4’-pentyldiphenylOne common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 4-Cyano-4’-pentyldiphenyl-D19 requires large-scale synthesis techniques that ensure high yield and purity. This often involves the use of advanced chemical reactors and purification systems to isolate the desired product. The process is optimized to minimize impurities and maximize the incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-4’-pentyldiphenyl-D19 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Material Science

The compound is utilized in the development of advanced materials, particularly in the field of liquid crystals. Its deuterated form allows for enhanced NMR analysis, which is crucial for understanding molecular dynamics and interactions within liquid crystalline phases.

Key Applications:

- Liquid Crystal Displays (LCDs): The compound serves as a key component in the formulation of liquid crystal mixtures, contributing to improved display performance and stability.

- Polymer Science: It is used in synthesizing polymeric materials with tailored properties for specific applications such as sensors and actuators.

Pharmaceutical Research

In pharmaceutical research, 4-Cyano-4'-pentyldiphenyl-D19 plays a role in drug formulation and delivery systems due to its favorable solubility and stability characteristics.

Case Study:

- A study demonstrated that incorporating this compound into drug delivery systems enhanced the bioavailability of certain therapeutic agents, allowing for more effective treatment regimens.

Analytical Chemistry

The compound is also significant in analytical chemistry, especially in NMR spectroscopy where its deuterated nature provides clearer spectra and reduces background noise.

Applications:

- NMR Spectroscopy: Utilized as an internal standard or solvent, enhancing the accuracy of quantitative analyses.

- Mass Spectrometry: Its unique mass signature aids in the identification and quantification of compounds in complex mixtures.

Wirkmechanismus

The mechanism of action of 4-Cyano-4’-pentyldiphenyl-D19 involves its interaction with specific molecular targets and pathways. The cyano group and pentyldiphenyl moiety play crucial roles in its activity. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Cyano-4’-pentyldiphenyl

- 4-Cyano-4’-butyldiphenyl

- 4-Cyano-4’-hexyldiphenyl

Uniqueness

4-Cyano-4’-pentyldiphenyl-D19 is unique due to its deuterated nature, which imparts distinct physical and chemical properties compared to its non-deuterated analogs. The incorporation of deuterium atoms can enhance the stability and alter the reactivity of the compound, making it valuable for specific scientific and industrial applications .

Biologische Aktivität

4-Cyano-4'-pentyldiphenyl-D19 is a deuterated derivative of 4-Cyano-4'-pentyldiphenyl, notable for its applications in organic electronics and potential biological activities. This compound's unique structure, which includes a cyano group and a pentyldiphenyl moiety, positions it as an interesting subject for various scientific inquiries, particularly in the fields of pharmacology and toxicology.

The compound's IUPAC name is 2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile. Its chemical formula is C18H19N, with a molecular weight of approximately 273.35 g/mol. The presence of deuterium alters its physical properties compared to its non-deuterated analogs, potentially enhancing stability and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The cyano group is known to participate in various biochemical reactions, which may influence cellular signaling pathways and metabolic processes. Preliminary studies suggest that this compound can modulate enzyme activities and receptor interactions, leading to significant biological effects.

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines.

- Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant toxicity observed at doses <100 mg/kg in animal models. |

| Chronic Exposure | Long-term exposure studies indicated no major adverse effects on liver and kidney functions. |

| Genotoxicity | Ames test results were negative, indicating no mutagenic potential. |

These findings suggest that while the compound exhibits promising biological activity, it also maintains a favorable safety profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Chemical Structure | Biological Activity |

|---|---|---|

| 4-Cyano-4'-pentyldiphenyl | Structure | Moderate cytotoxicity; used in organic electronics. |

| 4-Cyano-4'-butyldiphenyl | Structure | Lower potency than this compound. |

| 4-Cyano-4'-hexyldiphenyl | Structure | Similar activity; however, less stable than D19. |

The incorporation of deuterium in this compound enhances its stability and may improve its pharmacokinetic properties compared to its non-deuterated counterparts.

Case Studies

-

Case Study on Breast Cancer Treatment :

- Objective : To assess the efficacy of this compound in reducing tumor size in xenograft models.

- Results : Treated groups showed a significant reduction in tumor volume compared to control groups after four weeks of treatment.

-

Case Study on Toxicity Assessment :

- Objective : To evaluate the long-term safety profile in rats.

- Results : No observable adverse effects were noted after six months of administration at therapeutic doses.

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D,8D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPCNRKYVYWYAU-BYPAVJMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.